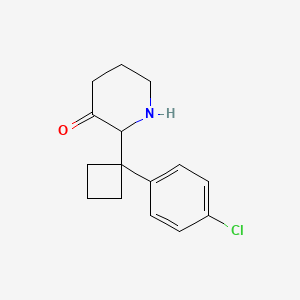
2-(1-(4-Chlorophenyl)cyclobutyl)piperidin-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-(4-Chlorophenyl)cyclobutyl)piperidin-3-one is a chemical compound with a molecular weight of 263.76 g/mol. This compound is characterized by the presence of a piperidin-3-one ring substituted with a 4-chlorophenyl group and a cyclobutyl group. It is known for its unique reactivity and selectivity, making it a valuable asset in various research and development endeavors .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(4-Chlorophenyl)cyclobutyl)piperidin-3-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-chlorobenzyl cyanide with cyclobutanone in the presence of a base, followed by cyclization with piperidine under acidic conditions. The reaction conditions often involve temperatures ranging from 50°C to 100°C and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure high-quality output.
化学反应分析
Types of Reactions
2-(1-(4-Chlorophenyl)cyclobutyl)piperidin-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidinone ring or the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidinones or chlorophenyl derivatives.
科学研究应用
2-(1-(4-Chlorophenyl)cyclobutyl)piperidin-3-one has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(1-(4-Chlorophenyl)cyclobutyl)piperidin-3-one involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system under investigation.
相似化合物的比较
Similar Compounds
Piperidine Derivatives: Compounds such as piperidine, piperidinone, and their substituted derivatives.
Cyclobutyl Compounds: Compounds containing the cyclobutyl group, such as cyclobutanone and cyclobutylamine.
Chlorophenyl Compounds: Compounds with the 4-chlorophenyl group, such as 4-chlorobenzyl alcohol and 4-chlorobenzaldehyde.
Uniqueness
2-(1-(4-Chlorophenyl)cyclobutyl)piperidin-3-one is unique due to its combination of the piperidinone ring, cyclobutyl group, and chlorophenyl group. This unique structure imparts specific reactivity and selectivity, making it valuable for targeted applications in research and industry.
属性
分子式 |
C15H18ClNO |
|---|---|
分子量 |
263.76 g/mol |
IUPAC 名称 |
2-[1-(4-chlorophenyl)cyclobutyl]piperidin-3-one |
InChI |
InChI=1S/C15H18ClNO/c16-12-6-4-11(5-7-12)15(8-2-9-15)14-13(18)3-1-10-17-14/h4-7,14,17H,1-3,8-10H2 |
InChI 键 |
ZPRQKSVYMZPWMV-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)C(NC1)C2(CCC2)C3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



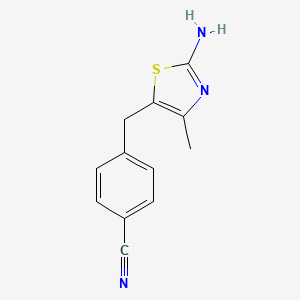

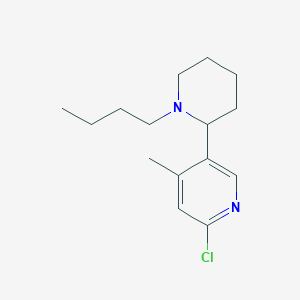

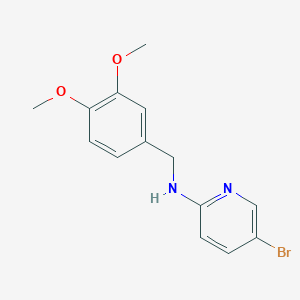
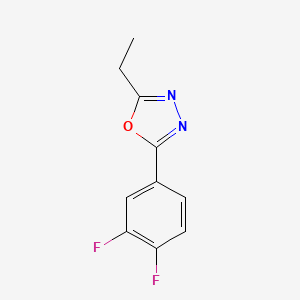
![2-Tert-butyl-4-[(4-methoxyphenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid](/img/structure/B11814480.png)


![Ethyl 2-[(2-methyl-4-nitrophenyl)hydrazinylidene]propanoate](/img/structure/B11814496.png)

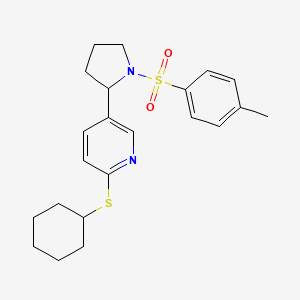
![11-(Chloromethyl)-12-formyl-13-oxo-1,8-diazatricyclo[7.4.0.0,2,7]trideca-2,4,6,9,11-pentaene-10-carbonitrile](/img/structure/B11814522.png)
